N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide
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Overview
Description
N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide is an organochlorine compound and a member of biphenyls.
Scientific Research Applications
Synthesis and Characterization
- N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide is a derivative within the broader category of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds, including those with 3-chlorophenyl substituents, have been synthesized and characterized through elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and in some cases, single crystal X-ray diffraction studies (Özer et al., 2009).
Structure-Activity Relationships
- The compound belongs to a class of chemicals that have been studied for their structure-activity relationships, particularly focusing on their interaction with biological receptors. For instance, studies on pyrazole derivatives, which share a structural similarity, have been instrumental in understanding the binding sites of cannabinoid receptors (Lan et al., 1999).
Molecular Interaction Studies
- Molecular interaction studies, particularly those involving the CB1 cannabinoid receptor, have utilized compounds structurally related to this compound. These studies employ methods like the AM1 molecular orbital method for conformational analysis, aiding in the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Antitumor Activity Evaluation
- Some derivatives in this chemical class have been synthesized and investigated for their potential anticancer activities. Specifically, certain compounds have shown promising antiproliferative effects against breast cancer cells, highlighting the therapeutic potential of these derivatives in oncology research (Yurttaş et al., 2014).
Antimicrobial Activity
- Derivatives of this compound have been explored for their antimicrobial properties. Studies have synthesized and screened compounds for their in vitro antibacterial and antifungal activities, demonstrating the potential use of these derivatives in combating infectious diseases (Desai et al., 2011).
Properties
Molecular Formula |
C23H27ClN2O2 |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-(oxolan-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H27ClN2O2/c24-21-5-1-3-19(13-21)20-4-2-6-22(14-20)25-23(27)18-7-10-26(11-8-18)15-17-9-12-28-16-17/h1-6,13-14,17-18H,7-12,15-16H2,(H,25,27) |
InChI Key |
KCTKQIJFSAJZNG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4CCOC4 |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4CCOC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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